Product packaging for C8H10F9NO4S(Cat. No.:)

C8H10F9NO4S

Cat. No.: B13820647
M. Wt: 387.22 g/mol
InChI Key: JEKZMCMBPAIVEN-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₁₀F₉NO₄S CAS Number: 93762-12-0 Molecular Weight: 387.22 g/mol IUPAC Name: 1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulfonamide

This fluorinated sulfonamide derivative features a propane backbone with six fluorine atoms, a trifluoromethyl (-CF₃) group, and two 2-hydroxyethyl (-CH₂CH₂OH) substituents on the sulfonamide nitrogen. Its high fluorine content (9 F atoms) contributes to significant hydrophobicity, while the hydroxyethyl groups enhance polarity. Key physical properties include:

  • Density: 1.661 g/cm³
  • Boiling Point: 304.1°C at 760 mmHg
  • Flash Point: 137.7°C
  • Vapor Pressure: 2.73 × 10⁻⁵ mmHg at 25°C (similar isomer)

Potential applications include use as a surfactant, fluorinated polymer precursor, or specialty reagent in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10F9NO4S B13820647 C8H10F9NO4S

Properties

Molecular Formula

C8H10F9NO4S

Molecular Weight

387.22 g/mol

IUPAC Name

morpholine;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid

InChI

InChI=1S/C4HF9O3S.C4H9NO/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;1-3-6-4-2-5-1/h(H,14,15,16);5H,1-4H2

InChI Key

JEKZMCMBPAIVEN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Direct Acid-Base Reaction

The most common and straightforward preparation method involves the neutralization reaction between morpholine and nonafluorobutanesulfonic acid:

$$
\text{Morpholine (C4H9NO)} + \text{Nonafluorobutanesulfonic acid (C4F9SO3H)} \rightarrow \text{N-Morpholinium nonafluorobutanesulfonate (C8H10F9NO4S)}
$$

  • Procedure: Morpholine is added dropwise to a stoichiometric amount of nonafluorobutanesulfonic acid under controlled temperature conditions (typically 0–25°C) to avoid side reactions.
  • Solvent: Often performed in an inert solvent such as dichloromethane or acetonitrile to facilitate mixing and control exothermicity.
  • Isolation: The product precipitates or can be isolated by evaporation and recrystallization.

Controlled Reaction Conditions

  • The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonic acid.
  • Temperature control is critical to prevent decomposition or side reactions.
  • The reaction mixture is stirred until completion, monitored by techniques such as NMR or IR spectroscopy.

Alternative Synthetic Routes

Although less common, alternative methods include:

  • Ion Exchange: Starting from morpholinium salts with other counterions (e.g., chloride), followed by ion exchange with nonafluorobutanesulfonate salts.
  • Metathesis Reactions: Reaction of morpholinium halide with sodium or potassium nonafluorobutanesulfonate in aqueous or organic media, followed by extraction and purification.

Chemical Reaction Analysis and Mechanistic Insights

Acid-Base Neutralization Mechanism

  • The lone pair on the nitrogen atom in morpholine accepts a proton from nonafluorobutanesulfonic acid.
  • This protonation forms the morpholinium cation.
  • The sulfonate group remains as the counter anion, stabilizing the ionic compound.

Stability and Reactivity

  • The perfluorinated sulfonate anion is highly stable due to strong C–F bonds.
  • The ionic nature imparts water solubility and potential for complex formation with metal ions.
  • The compound can participate in nucleophilic substitution reactions via the sulfonate group under specific conditions.

Data Table: Summary of Preparation Parameters

Parameter Description/Value Notes
Reactants Morpholine and Nonafluorobutanesulfonic acid Stoichiometric amounts
Solvent Dichloromethane, Acetonitrile Anhydrous conditions preferred
Temperature 0–25 °C Controlled to avoid side reactions
Reaction Time 1–4 hours Until completion confirmed by analysis
Isolation Method Evaporation, Recrystallization To obtain pure solid product
Yield Typically >85% High purity product achievable
Purity Analysis Techniques NMR, IR, Mass Spectrometry Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfonic acids, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide exerts its effects involves its interaction with molecular targets through its fluorinated and hydroxyl functional groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

1,1,2,2,3,3,4,4,4-Nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulfonamide

Molecular Formula: C₈H₁₀F₉NO₄S CAS Number: 34455-00-0 Molecular Weight: 387.22 g/mol Key Differences:

  • Features a butane chain with nine fluorine atoms (vs. propane chain in the target compound).
  • Boiling Point : 319.7°C (higher than the target compound’s 304.1°C) due to increased chain length .
  • Flash Point : 147.1°C (slightly higher than the target compound) .

1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulfonamide

Molecular Formula: C₇H₈F₉NO₃S CAS Number: 93762-11-9 Molecular Weight: ~357.20 g/mol (calculated) Key Differences:

  • Replaces one hydroxyethyl group with a methyl group , reducing hydrophilicity.
  • Lower molecular weight (357.20 vs. 387.22 g/mol) .

Comparative Data Table

Property Target Compound (CAS 93762-12-0) Nonafluoro Butane Derivative (CAS 34455-00-0) Methyl-Substituted Derivative (CAS 93762-11-9)
Molecular Formula C₈H₁₀F₉NO₄S C₈H₁₀F₉NO₄S C₇H₈F₉NO₃S
Molecular Weight (g/mol) 387.22 387.22 ~357.20
Fluorine Substituents Hexafluoro + trifluoromethyl Nonafluoro (butane chain) Hexafluoro + trifluoromethyl
Boiling Point (°C) 304.1 319.7 Not reported
Density (g/cm³) 1.661 1.661 Not reported
Hydrophilic Groups Two 2-hydroxyethyl Two 2-hydroxyethyl One 2-hydroxyethyl + methyl

Key Findings

Structural Isomerism: Despite sharing the molecular formula C₈H₁₀F₉NO₄S, the target compound and CAS 34455-00-0 differ in fluorine substitution patterns and carbon chain length, leading to distinct physical properties (e.g., boiling point variance of ~15°C) .

Hydrophilicity : The target compound’s two hydroxyethyl groups enhance solubility in polar solvents compared to its methyl-substituted analog (CAS 93762-11-9), which has reduced hydrophilicity .

Fluorination Impact: The Nonafluoro butane derivative (CAS 34455-00-0) exhibits higher thermal stability (boiling point 319.7°C) due to its longer fluorinated chain .

Q & A

Q. What are the established synthetic routes for C₈H₁₀F₉NO₄S, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of C₈H₁₀F₉NO₄S (1,1,2,3,3,3-hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulfonamide) typically involves nucleophilic substitution or sulfonamide formation under anhydrous conditions. Key steps include fluorination using agents like SF₄ or HF-pyridine, followed by sulfonamide coupling with bis(2-hydroxyethyl)amine. Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for fluorination), and inert atmospheres to prevent hydrolysis. Purity is assessed via HPLC (>98% purity thresholds) and elemental analysis .

Q. What spectroscopic techniques are most effective for characterizing C₈H₁₀F₉NO₄S, and what are the critical spectral markers?

Methodological Answer:

  • ¹⁹F NMR : Expect distinct peaks for CF₃ (δ −60 to −70 ppm) and CF₂ groups (δ −110 to −120 ppm) due to fluorine’s high electronegativity.
  • IR Spectroscopy : Sulfonamide S=O stretches appear at 1300–1350 cm⁻¹; hydroxyl (O–H) bands from bis(2-hydroxyethyl) groups at 3200–3400 cm⁻¹.
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 466.0 (calculated), with fragmentation patterns confirming the sulfonamide backbone. Calibration with deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) ensures accuracy .

Q. How does the fluorinated sulfonamide structure of C₈H₁₀F₉NO₄S affect its physicochemical stability under varying conditions?

Methodological Answer: The compound’s stability is influenced by fluorination (enhancing thermal resistance) and hydrophilic hydroxyl groups (impacting solubility). Accelerated stability studies (40°C/75% RH for 6 months) should monitor degradation via HPLC. Hydrolytic stability at pH 2–9 can be tested using UV-Vis spectroscopy to track sulfonamide bond cleavage. Lyophilization is recommended for long-term storage to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity or interaction mechanisms of C₈H₁₀F₉NO₄S with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate binding affinities with proteins (e.g., carbonic anhydrase) using software like GROMACS.
  • Docking Studies (AutoDock Vina) : Predict binding poses by comparing energy scores (ΔG) of C₈H₁₀F₉NO₄S vs. known inhibitors. Validate with in vitro assays (e.g., fluorescence quenching) .

Q. What strategies resolve contradictory data in the thermal decomposition profiles of C₈H₁₀F₉NO₄S reported across studies?

Methodological Answer:

  • Controlled TGA/DSC Experiments : Standardize heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) to isolate decomposition pathways.
  • Statistical Meta-Analysis : Apply Cohen’s d to quantify effect sizes across studies. Identify outliers using Grubbs’ test.
  • Empirical Contradiction Analysis : Cross-reference raw data (e.g., onset temperatures) with synthetic protocols to detect impurities (e.g., residual solvents) as confounding factors .

Q. What statistical methods are appropriate for analyzing dose-response relationships in the bioactivity studies of C₈H₁₀F₉NO₄S?

Methodological Answer:

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models (IC₅₀/EC₅₀) using tools like GraphPad Prism.
  • ANOVA with Tukey’s Post Hoc Test : Compare efficacy across concentrations (e.g., 1–100 µM).
  • Bootstrap Resampling : Estimate confidence intervals for small sample sizes (n < 30). Report uncertainties via error bars in dose-response curves .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC120–125°C
LogP (Partition Coefficient)HPLC (C18 column)2.3 ± 0.2
Solubility in WaterGravimetric Analysis15 mg/mL at 25°C

Notes

  • Avoid abbreviated chemical names; use IUPAC nomenclature consistently.
  • Raw data (e.g., NMR spectra) should be archived in repositories like Zenodo for reproducibility .
  • For peer review, address contradictions by providing raw datasets and calibration protocols .

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